ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 2-[(4-benzylpiperazino)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.
Methoxylation: The methoxy group is introduced through methylation using reagents like dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylate group is introduced via esterification using ethyl chloroformate or similar reagents.
Piperazine Derivatization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-benzylpiperazino)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-[(4-benzylpiperazino)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used to study the biological activity of indole derivatives, including their anticancer, antimicrobial, and antiviral properties.
Chemical Biology: It can serve as a probe to study molecular interactions and pathways in cells.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and the disease being targeted.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-{2-[(4-benzylpiperazino)methyl]phenyl}-4-piperidinecarboxylate
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Ethyl 2-[(4-benzylpiperazino)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. The presence of the bromo, methoxy, and piperazine groups makes it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C30H32BrN3O3 |
---|---|
Molecular Weight |
562.5g/mol |
IUPAC Name |
ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C30H32BrN3O3/c1-3-37-30(35)29-24-18-28(36-2)25(31)19-26(24)34(23-12-8-5-9-13-23)27(29)21-33-16-14-32(15-17-33)20-22-10-6-4-7-11-22/h4-13,18-19H,3,14-17,20-21H2,1-2H3 |
InChI Key |
NKKQQYDGUORKPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCN(CC4)CC5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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